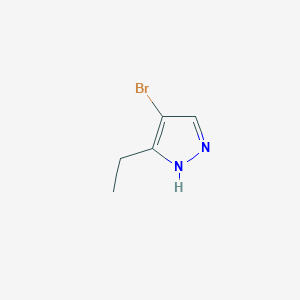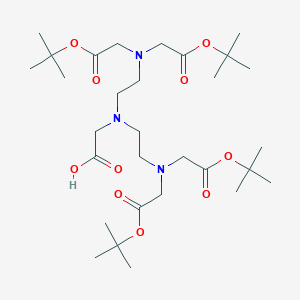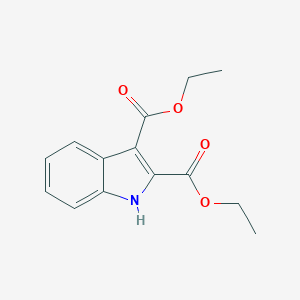
N-(3-Cyanopyridin-2-YL)benzamide
Übersicht
Beschreibung
“N-(3-Cyanopyridin-2-YL)benzamide” is a chemical compound with the molecular formula C13H9N3O . It is also known by other synonyms such as “this compound” and "BENZAMIDE, N-(3-CYANO-2-PYRIDINYL)-" .
Synthesis Analysis
The synthesis of “this compound” has been discussed in several studies. One method involves the use of a bimetallic metal–organic framework material, generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe2Ni-BDC). This material was synthesized using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source and 1,4-Benzenedicarboxylic acid (H2BDC) as the organic ligand source . The Fe2Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .Molecular Structure Analysis
The structure of “this compound” samples was determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .Chemical Reactions Analysis
The Fe2Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . When the molar ratio of 2-aminopyridine and trans-β-nitrostyrene was 1:1, and the solvent was dichloromethane, the isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 hours .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 223.23 . Its physical and chemical properties such as density and boiling point are 1.3±0.1 g/cm3 and 327.2±27.0 °C at 760 mmHg respectively .Wissenschaftliche Forschungsanwendungen
Colorimetric Sensing of Fluoride Anions
A study by Younes et al. (2020) focused on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which showed significant color transition in response to fluoride anions, indicating its potential as a colorimetric sensor for fluoride detection in solutions. This color change was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Novel ALK5 Inhibitor and Anti-Fibrosis Drug
Kim et al. (2008) investigated the pharmacokinetics and metabolism of a benzamide derivative, identifying it as a novel ALK5 inhibitor with potential anti-fibrotic properties. The study highlighted its effectiveness in suppressing renal and hepatic fibrosis and anti-metastatic effects in a breast cancer mouse model (Kim et al., 2008).
Melanoma Cytotoxicity
Wolf et al. (2004) explored benzamide derivatives, particularly radioiodinated N-(2-(diethylamino)ethyl)benzamides, for their selective cytotoxicity against melanotic melanoma. These derivatives were synthesized and tested, showing enhanced toxicity against melanoma cells compared to the parent compound, chlorambucil (Wolf et al., 2004).
Neuroleptic Activity
Saeed et al. (2015) reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides with potential biological applications, including inhibition of human recombinant alkaline phosphatase and ecto-5'-nucleotidases. These compounds were found to have potential in binding nucleotide protein targets, of interest in medicinal chemistry (Saeed et al., 2015).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. Their study emphasized the role of methyl functionality and multiple non-covalent interactions on gelation behavior, revealing certain amides' capability to form gels in ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
A novel series of hybrid compounds comprising quinazolin-4-one and 3-cyanopyridin-2-one structures has been developed, with dual inhibitory actions on both EGFR and BRAFV600E . These hybrid compounds were tested in vitro against four different cancer cell lines . This suggests potential future directions in the development of new drugs for cancer treatment .
Eigenschaften
IUPAC Name |
N-(3-cyanopyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-9-11-7-4-8-15-12(11)16-13(17)10-5-2-1-3-6-10/h1-8H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFUTJUVFMGMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548643 | |
| Record name | N-(3-Cyanopyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112084-93-2 | |
| Record name | N-(3-Cyanopyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate](/img/structure/B178689.png)






![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)
![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)

